

The Evolving Landscape of Naphthyridinones: A Comparative Guide to In Vivo Efficacy

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Compound of Interest

Compound Name: *8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one*

Cat. No.: *B1375444*

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The 1,6-naphthyridin-4(1H)-one scaffold and its related isomers have emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities. This guide provides a comparative analysis of the in vivo efficacy of various analogs derived from the broader naphthyridinone core, with a focus on their therapeutic potential in oncology and infectious diseases. While direct in vivo studies on **8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one** analogs are not extensively reported in the public domain, this guide will delve into structurally related compounds for which substantial preclinical data exists, offering valuable insights for researchers and drug development professionals.

Introduction to the Naphthyridinone Scaffold

The naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, has been a fertile ground for the discovery of novel therapeutic agents. The inclusion of a keto group, forming a naphthyridinone, imparts specific electronic and steric properties that facilitate interactions with various enzymatic targets. The strategic placement of substituents on this scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will explore several classes of substituted naphthyridinones that have shown promising in vivo efficacy.

Comparative In Vivo Efficacy of Naphthyridinone Analogs

The following sections will compare the in vivo performance of different classes of naphthyridinone analogs based on their therapeutic targets.

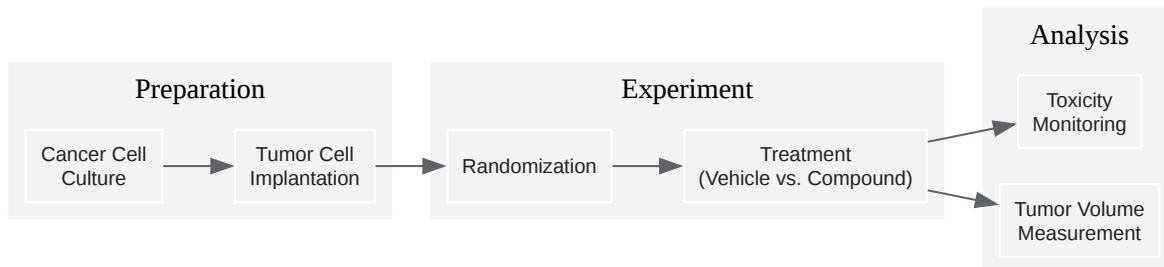
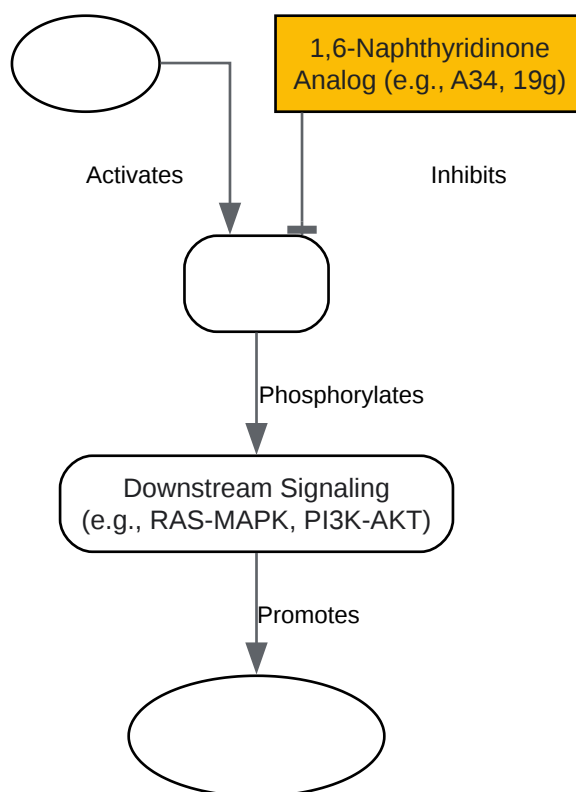
FGFR4 Inhibitors for Hepatocellular Carcinoma

Fibroblast growth factor receptor 4 (FGFR4) is a key driver in a subset of hepatocellular carcinomas (HCC)[1]. A series of 1,6-naphthyridin-2(1H)-one derivatives have been developed as potent and selective FGFR4 inhibitors[1].

A representative compound, A34, demonstrated significant antitumor efficacy in a Hep-3B HCC xenograft model.[1] Key highlights of its in vivo performance include:

- **Tumor Growth Inhibition:** A34 exhibited remarkable antitumor efficacy in a Hep-3B HCC xenograft model.[1]
- **Favorable Pharmacokinetics:** The compound showed good pharmacokinetic properties, essential for maintaining therapeutic concentrations in vivo.[1]
- **Safety Profile:** A34 presented a low risk of hERG toxicity, a critical parameter for cardiac safety.[1]

Another class of 1,6-naphthyridine-2-one derivatives has been investigated for their potential in treating colorectal cancer by targeting FGFR4.[2] The standout compound, 19g, showed significant tumor inhibition in a HCT116 xenograft mouse model without apparent toxicity.[2]



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References

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